molecular formula C15H15BrO3S B15133284 3,5-Dimethylphenyl 4-bromo-3-methylbenzene-1-sulfonate

3,5-Dimethylphenyl 4-bromo-3-methylbenzene-1-sulfonate

Cat. No.: B15133284
M. Wt: 355.2 g/mol
InChI Key: AXFOLCVEDQZTCL-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 4-bromo-3-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 4-bromo-3-methylbenzene-1-sulfonate typically involves the sulfonation of 3,5-dimethylphenyl 4-bromo-3-methylbenzene. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually performed at low temperatures to prevent over-sulfonation and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 4-bromo-3-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include sulfonic acids and other reduced derivatives.

Scientific Research Applications

3,5-Dimethylphenyl 4-bromo-3-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 4-bromo-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, leading to inhibition or activation of their functions. The bromine and methyl groups contribute to the compound’s overall hydrophobicity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-dimethylbenzaldehyde
  • 4-Bromo-3,5-dimethylbenzonitrile
  • 4-Bromo-3,5-dimethylphenol

Uniqueness

3,5-Dimethylphenyl 4-bromo-3-methylbenzene-1-sulfonate is unique due to the presence of both bromine and sulfonate groups on the aromatic ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The sulfonate group enhances the compound’s solubility in water, while the bromine atom provides a site for further functionalization through substitution reactions.

Properties

Molecular Formula

C15H15BrO3S

Molecular Weight

355.2 g/mol

IUPAC Name

(3,5-dimethylphenyl) 4-bromo-3-methylbenzenesulfonate

InChI

InChI=1S/C15H15BrO3S/c1-10-6-11(2)8-13(7-10)19-20(17,18)14-4-5-15(16)12(3)9-14/h4-9H,1-3H3

InChI Key

AXFOLCVEDQZTCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2)Br)C)C

Origin of Product

United States

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